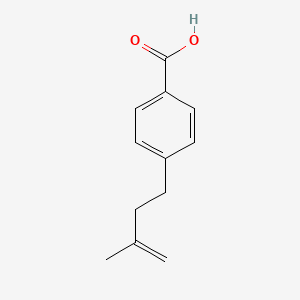

4-(3-Methyl-3-butenyl)benzoic acid

Description

Properties

IUPAC Name |

4-(3-methylbut-3-enyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-9(2)3-4-10-5-7-11(8-6-10)12(13)14/h5-8H,1,3-4H2,2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWOWWAAKMHVKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641271 | |

| Record name | 4-(3-Methylbut-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732249-74-0 | |

| Record name | 4-(3-Methylbut-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Alkylation Approach

One common synthetic route to prepare 4-(3-methyl-3-butenyl)benzoic acid involves Friedel-Crafts alkylation of benzoic acid derivatives with suitable alkylating agents containing the 3-methyl-3-butenyl moiety or its precursors.

- Procedure: The benzoic acid or its ester is reacted with an alkyl halide or alkene derivative under Lewis acid catalysis (e.g., AlCl3) to introduce the 3-methyl-3-butenyl group at the para position.

- Conditions: Typically carried out in anhydrous solvents such as dichloromethane or nitrobenzene, at controlled temperatures to avoid polyalkylation.

- Outcome: The reaction yields the alkylated benzoic acid or ester, which can be further hydrolyzed if necessary to obtain the free acid.

This method is widely used due to its straightforwardness and the availability of reagents.

Synthesis via 4-(3-Bromo-3-butenyl)benzoic Acid Intermediate

An alternative route involves the preparation of 4-(3-bromo-3-butenyl)benzoic acid as a key intermediate, which can then be converted to this compound by substitution or reduction.

- Step 1: Bromination of 4-butenylbenzoic acid

- 4-butenylbenzoic acid is reacted with bromine in a solvent such as dichloromethane at room temperature.

- The bromine adds across the double bond to form 4-(3-bromo-3-butenyl)benzoic acid.

- Step 2: Conversion to this compound

- The bromine atom can be substituted by nucleophiles or removed via reduction.

- Substitution reactions include treatment with nucleophiles like hydroxide, amines, or thiols.

- Reduction can be performed using hydrogenation catalysts to saturate or remove the bromine substituent.

This method allows for versatile functionalization and is useful for preparing derivatives or analogs.

Two-Step Synthesis via 3-Methyl-3-buten-1-ol Intermediate

A more complex but efficient method involves synthesizing 3-methyl-3-buten-1-ol first, which is then used to alkylate benzoic acid derivatives.

- Step 1: Synthesis of 3-methyl-3-buten-1-ol

- Carboxylic acid, isobutene, and formaldehyde are condensed and esterified in a high-pressure reactor.

- The ester is hydrolyzed to yield 3-methyl-3-buten-1-ol with high selectivity and yield.

- This process avoids heavy metal catalysts, reducing environmental impact.

- Step 2: Alkylation of benzoic acid

- The 3-methyl-3-buten-1-ol or its derivatives are reacted with benzoic acid or its activated forms to introduce the 3-methyl-3-butenyl group.

This method is notable for its high conversion rates and environmentally friendly profile.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages | Yield/Selectivity |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | Benzoic acid, alkyl halide, AlCl3, DCM solvent | Simple, widely used | Possible polyalkylation, harsh Lewis acid | Moderate to high, depends on control |

| Bromination + Substitution | 4-butenylbenzoic acid, Br2, DCM, nucleophiles | Versatile intermediate, functional group manipulation | Requires handling bromine, multiple steps | High for bromination; substitution varies |

| Two-step via 3-methyl-3-buten-1-ol | Carboxylic acid, isobutene, formaldehyde, hydrolysis | High selectivity, catalyst-free hydrolysis, environmentally friendly | Requires high-pressure reactor, multi-step | High conversion and yield (up to 55% for intermediate) |

Research Findings and Notes

- The two-step synthesis of 3-methyl-3-buten-1-ol (precursor) via condensation of carboxylic acid, isobutene, and formaldehyde under high pressure is reported to have a 55% yield for the alcohol intermediate, with high selectivity and catalyst-free hydrolysis, reducing environmental impact.

- Bromination of 4-butenylbenzoic acid to 4-(3-bromo-3-butenyl)benzoic acid is typically performed at room temperature in dichloromethane, providing a clean intermediate for further functionalization.

- Friedel-Crafts alkylation remains a classical approach but requires careful control to avoid side reactions and over-alkylation.

- The choice of method depends on the scale, desired purity, environmental considerations, and availability of reagents.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-3-butenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Formation of 4-(3-Methyl-3-butenyl)benzaldehyde or this compound.

Reduction: Formation of 4-(3-Methyl-3-butenyl)benzyl alcohol or 4-(3-Methyl-3-butenyl)benzaldehyde.

Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Common Synthetic Methods:

- Friedel-Crafts Alkylation : This method employs 3-methyl-3-butenyl chloride and a Lewis acid catalyst such as aluminum chloride under anhydrous conditions.

- Suzuki-Miyaura Coupling : This involves coupling a boronic acid derivative of 3-methyl-3-butenyl with halogenated benzoic acid in the presence of palladium catalysts.

Organic Chemistry

4-(3-Methyl-3-butenyl)benzoic acid serves as a valuable building block in organic synthesis. Its unique structure allows it to act as a precursor for more complex molecules, facilitating the development of new compounds with potential applications in pharmaceuticals and materials science.

Research has indicated that this compound exhibits various biological activities:

- Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in treating bacterial infections .

- Anti-inflammatory Effects : The compound has been shown to inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes. By reducing inflammation, it may have therapeutic potential in conditions characterized by excessive inflammation .

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential therapeutic effects. Its ability to modulate enzyme activity and influence cellular signaling pathways positions it as a lead compound for drug development targeting various diseases, including cancer and inflammatory disorders .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in:

- Polymer Chemistry : Serving as an additive or modifier in polymer formulations.

- Material Science : Contributing to the development of novel materials with enhanced properties.

Case Studies and Research Findings

Several studies have highlighted the applications and biological activities of this compound:

- Biochemical Interactions : Research has demonstrated that this compound interacts with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions can modulate enzyme activity, enhancing cellular resilience against oxidative damage .

- Molecular Mechanisms : Investigations into the molecular mechanisms reveal that this compound can alter gene expression by interacting with transcription factors, thereby influencing metabolic pathways critical for cellular function .

Mechanism of Action

The mechanism of action of 4-(3-Methyl-3-butenyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and molecular differences between 4-(3-methyl-3-butenyl)benzoic acid and its analogs:

*Estimated based on substituent mass contributions.

Key Differences and Implications

Substituent Effects on Acidity and Reactivity: The electron-withdrawing carboxylic acid group in all compounds enhances acidity. However, substituents modulate this effect. For example, the hydroxyl group in 4-hydroxy-3-(3-methylbut-2-enyl)benzoic acid increases acidity (pKa ~4.5) compared to the non-hydroxylated analog (pKa ~4.9) due to resonance stabilization . The boronate group in 3-borono-4-methylbenzoic acid enables Suzuki-Miyaura cross-coupling reactions, a property absent in the alkenyl-substituted target compound .

Biological and Pharmacological Relevance: Prenylated benzoic acids (e.g., 4-hydroxy-3-prenylbenzoic acid) exhibit antimicrobial and anti-inflammatory activities, likely due to their ability to disrupt microbial membranes or inhibit cyclooxygenase enzymes . The methylamino group in 4-methylaminobenzoic acid facilitates its use as a UV-absorbing agent or a photosensitizer in dermatological formulations .

Synthetic Utility :

- The alkenyl group in this compound allows for Diels-Alder reactions, enabling the synthesis of six-membered rings in natural product synthesis .

- In contrast, 4-(3-hydroxy-3-methylbutyl)benzoic acid’s hydroxyl group makes it a candidate for esterification or glycosylation reactions .

Research Findings and Theoretical Insights

- Computational Studies : Density functional theory (DFT) analyses of similar triazolone derivatives reveal that electron-donating substituents (e.g., methyl groups) lower HOMO-LUMO gaps, enhancing reactivity. Such methods could predict the target compound’s behavior in catalytic systems .

Biological Activity

4-(3-Methyl-3-butenyl)benzoic acid, a benzoic acid derivative, has garnered attention for its potential biological activities. This compound is structurally characterized by a benzoic acid core with a 3-methyl-3-butenyl substituent, which influences its interaction with biological systems. Research has demonstrated various biological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory effects.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors.

Target Interactions

- Enzymatic Inhibition : This compound has been shown to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response. By inhibiting these enzymes, it reduces the production of pro-inflammatory mediators.

- Cellular Pathways : It influences signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is vital for gene expression and cellular metabolism.

This compound exhibits significant biochemical properties that affect cellular functions:

- Oxidative Stress Modulation : It interacts with enzymes like catalase and superoxide dismutase, modulating oxidative stress responses. This interaction can enhance the expression of antioxidant genes, improving cellular defense mechanisms against oxidative damage.

- Protein Interactions : The compound binds to heat shock proteins, altering their conformation and function, which is critical during stress responses in cells.

Anti-inflammatory Effects

Research indicates that derivatives of benzoic acid, including this compound, demonstrate anti-inflammatory properties. For instance, related compounds have shown inhibitory effects on DNA polymerases involved in inflammatory processes .

Antimicrobial Activity

Studies have reported that benzoic acid derivatives possess antimicrobial properties. For example:

- Minimum Inhibitory Concentrations (MICs) for related compounds against various bacterial strains were documented, indicating a potential spectrum of antimicrobial activity .

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | Data not specified | E. coli, M. luteus |

| 3-Geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid | 22 (IC50) | DNA polymerases |

Study on Proteostasis

A study highlighted the role of benzoic acid derivatives in enhancing proteostasis network modules. The findings suggested that these compounds could activate key proteolytic pathways, potentially offering therapeutic avenues for age-related diseases .

Antimicrobial Efficacy

In another investigation, various benzoic acid derivatives were tested against microbial strains. The results indicated that certain structural modifications significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Q & A

Q. Critical parameters :

- Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may promote side reactions like polymerization of the alkenyl group.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution, while non-polar solvents (e.g., toluene) suit Friedel-Crafts reactions.

- Catalyst selection : Pd(PPh₃)₄ improves cross-coupling efficiency, whereas FeCl₃ is cost-effective for alkylation .

Advanced: How can computational chemistry optimize reaction pathways for this compound derivatives?

Methodological Answer:

Density Functional Theory (DFT) calculations and retrosynthetic analysis tools (e.g., Pistachio, Reaxys) can predict feasible routes and transition states:

- DFT Applications : Analyze electronic effects of the 3-methyl-3-butenyl group on aromatic ring reactivity. For instance, calculate Fukui indices to identify nucleophilic/electrophilic sites .

- Retrosynthetic Tools : Use databases like Reaxys_BIOCATALYSIS to identify analogous reactions. For example, search for "benzoic acid + alkenyl substituent" to find precedents for cross-coupling or alkylation .

- Machine Learning : Train models on existing reaction data to predict optimal conditions (e.g., solvent, catalyst) for high-yield synthesis .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- LC-MS : Quantify purity and detect byproducts using high-resolution mass spectrometry (e.g., ESI-MS for [M-H]⁻ ion at m/z 205.1) .

- IR Spectroscopy : Detect carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .

Advanced: How does X-ray crystallography resolve stereochemical ambiguities in derivatives of this compound?

Methodological Answer:

Single-crystal X-ray diffraction determines:

- Bond lengths/angles : Confirm the sp² hybridization of the alkenyl group and planarity of the aromatic ring.

- Packing interactions : Analyze hydrogen-bonding networks (e.g., carboxylic acid dimer formation) to predict solubility and stability .

- Chirality : Resolve enantiomeric purity if asymmetric synthesis is employed (e.g., via chiral auxiliaries) .

Advanced: How should researchers address contradictions in reported reaction yields for similar benzoic acid derivatives?

Methodological Answer:

- Systematic Replication : Reproduce experiments under identical conditions (e.g., solvent purity, catalyst batch) to isolate variables .

- Byproduct Analysis : Use GC-MS or HPLC to identify side products (e.g., di-alkylated compounds or oxidation byproducts) .

- Kinetic Studies : Perform time-resolved experiments to determine rate-limiting steps (e.g., via in-situ IR monitoring) .

Basic: What in vitro assays evaluate the biological activity of this compound?

Methodological Answer:

- Enzyme Inhibition : Screen against target enzymes (e.g., cyclooxygenase-2) using fluorometric assays. Pre-incubate the compound with the enzyme and measure residual activity via fluorescence quenching .

- Cellular Uptake : Use radiolabeled (³H or ¹⁴C) derivatives to quantify intracellular accumulation in cell lines (e.g., HeLa) .

- Receptor Binding : Perform competitive binding assays (e.g., SPR or radio-ligand displacement) to determine Kd values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.